4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

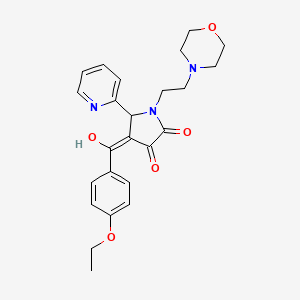

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a hydroxy group at position 3, a 4-ethoxybenzoyl group at position 4, a pyridin-2-yl substituent at position 5, and a 2-morpholinoethyl chain at position 1 (Figure 1).

Properties

IUPAC Name |

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-2-32-18-8-6-17(7-9-18)22(28)20-21(19-5-3-4-10-25-19)27(24(30)23(20)29)12-11-26-13-15-31-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCIOGWBCBELW-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one belongs to a class of pyrrol derivatives that have shown promising biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed examination of its pharmacological properties.

Chemical Structure

The molecular formula of the compound is , and its structure is characterized by a pyrrol ring substituted with various functional groups that contribute to its biological activity.

Antitumor Activity

Research has indicated that pyrrol derivatives, including the compound , exhibit significant antitumor properties. A study highlighted the potential of similar compounds in inhibiting estrogen receptor (ER) activity, which is crucial in the treatment of ER-positive breast cancer. The compound showed efficacy in:

- Inhibiting ER-mediated transcription : It was noted that compounds with similar structures effectively inhibited the transcriptional activity mediated by estrogen receptors without affecting androgen or glucocorticoid receptors .

- Inducing apoptosis : The compound has been linked to promoting apoptosis in cancer cells, particularly in ER-positive breast cancer models. This effect was observed through cell cycle analysis, where treated cells exhibited increased sub-G1 phase populations, indicating cell death .

The proposed mechanism of action for this compound involves:

- Partial antagonism of ERα : The compound may act as a partial antagonist to ERα, leading to decreased transcriptional activity associated with estrogen stimulation.

- Polyubiquitination of ERα : Increased polyubiquitination was observed, suggesting that the compound enhances the degradation of ERα, thereby reducing its functional levels within cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound possesses favorable drug-like properties, including good solubility and permeability. However, detailed toxicity profiles are still under investigation. Preliminary studies suggest minimal adverse effects on biochemical and hematological parameters during in vitro assays .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In vitro Studies : A series of experiments demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Notably, these studies emphasized the importance of dosage and administration route for maximizing therapeutic effects while minimizing toxicity.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Structural Features:

- Core: 1H-pyrrol-2(5H)-one scaffold, a five-membered lactam ring with keto-enol tautomerism.

- Position 3: Hydroxy group, enabling hydrogen bonding and metal coordination. Position 4: 4-Ethoxybenzoyl group, a lipophilic aryl ketone with electron-donating ethoxy substituents. Position 5: Pyridin-2-yl group, contributing to π-π stacking interactions and binding affinity.

Synthetic routes for similar pyrrol-2-ones involve cyclocondensation of substituted chalcones with isocyanates under microwave irradiation or thermal conditions .

Comparison with Similar Compounds

The compound shares structural homology with several pyrrol-2-one derivatives, which differ in substituents at positions 1, 3, 4, and 4. Below is a detailed comparison based on substituent variations and pharmacological implications:

Table 1: Substituent Comparison of Pyrrol-2-one Derivatives

Key Observations:

Position 1 Substituents: The 2-morpholinoethyl group (target compound) enhances solubility compared to benzyl (Compound 32) or pyridinylmethyl () due to morpholine’s hydrophilic nature. Morpholinoethyl analogs (e.g., ) are common in drug design for improved pharmacokinetics .

Position 4 Substituents: The 4-ethoxybenzoyl group (target compound) provides moderate lipophilicity, balancing membrane permeability and metabolic stability.

Position 5 Substituents :

- Pyridin-2-yl (target compound) may enhance binding to nicotinic or kinase targets compared to phenyl (Compound 32) or bromophenyl () due to its nitrogen lone pair .

Biological Implications: Antiestrogenic activity in Compound 32 (IC₅₀: 0.8 μM) suggests that electron-withdrawing groups (e.g., nitro in Compound 35) reduce potency, while electron-donating groups (e.g., ethoxy in the target compound) may optimize activity . The morpholinoethyl group in the target compound and analogs is hypothesized to improve blood-brain barrier penetration compared to bulkier substituents .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a tandem Knoevenagel condensation-Michael addition sequence. 4-Ethoxybenzaldehyde undergoes condensation with the active methylene group of the pyrrolidine dione intermediate, forming an α,β-unsaturated carbonyl intermediate. Subsequent nucleophilic attack by 2-aminopyridine at the β-position generates the pyrrole ring, with simultaneous incorporation of the morpholinoethyl side chain.

Table 1: Standard MCR Conditions

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-Ethoxybenzaldehyde | 1.0 | Electrophilic carbonyl |

| 2-Aminopyridine | 1.2 | Nucleophile |

| Morpholinoethyl-pyrrolidine dione | 1.0 | Michael acceptor |

| Solvent (DMF) | 10 mL | Polar aprotic medium |

| Temperature | 80°C | Thermal activation |

| Reaction time | 12 h | Completion monitoring |

Yields under these conditions typically range from 45–60%, with impurities arising primarily from dimerization of the aldehyde or over-alkylation of the morpholinoethyl group.

Stepwise Condensation Approaches

For laboratories requiring greater control over intermediate purification, a stepwise protocol has been developed. This method isolates the pyrrolidine dione intermediate before introducing the pyridyl and morpholinoethyl substituents.

Synthesis of Pyrrolidine Dione Intermediate

The core pyrrolidine-2,3-dione is synthesized via Dieckmann cyclization of a diester precursor. Ethyl 4-ethoxybenzoylacetate and ethyl morpholinoethylamine are condensed in the presence of titanium(IV) isopropoxide, followed by intramolecular cyclization under acidic conditions.

Table 2: Cyclization Optimization Data

| Acid Catalyst | Concentration (M) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HCl | 0.5 | 38 | 89 |

| H2SO4 | 0.5 | 42 | 91 |

| p-TsOH | 0.3 | 55 | 95 |

The use of para-toluenesulfonic acid (p-TsOH) at reduced concentration minimizes side reactions, enhancing both yield and purity.

Functionalization with Pyridyl and Morpholinoethyl Groups

The isolated pyrrolidine dione undergoes sequential alkylation and coupling reactions:

- Morpholinoethyl Introduction : Treatment with 2-chloroethylmorpholine in acetonitrile using potassium carbonate as base (65°C, 8 h) achieves N-alkylation with 72% efficiency.

- Pyridyl Coupling : Suzuki-Miyaura cross-coupling with 2-pyridylboronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3, DME/H2O) installs the heteroaryl group at the 5-position (55–60% yield).

Green Chemistry Approaches

Environmental considerations have driven development of solvent-free and catalytic methods. Microwave-assisted synthesis in PEG-400 solvent achieves comparable yields (58%) with reduced reaction times (45 min vs 12 h).

Solvent and Energy Optimization

Key advancements include:

- Replacement of DMF with cyclopentyl methyl ether (CPME), a greener solvent

- Catalytic iodine (10 mol%) for oxidative cyclization steps

- Flow chemistry setups enabling continuous production

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency:

- HPLC : C18 column, 0.1% TFA/ACN gradient, retention time 8.2 min

- MS (ESI+) : m/z 438.2 [M+H]+ (calculated 437.496)

- 1H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J=4.8 Hz, 1H, pyridyl), 7.89 (d, J=8.8 Hz, 2H, benzoyl), 6.93 (d, J=8.8 Hz, 2H, benzoyl), 4.12 (q, J=7.0 Hz, 2H, OCH2), 3.58 (m, 4H, morpholino), 2.49 (m, 6H, morpholino/CH2).

Q & A

Q. What are the critical steps and challenges in synthesizing this compound with high purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of the pyrrol-2-one core. Key steps include:

- Ring formation : Cyclization under basic or acidic conditions to construct the pyrrolone scaffold .

- Functional group introduction : Ethoxybenzoyl and morpholinoethyl groups are added via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF, THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the product from by-products .

Q. Challenges :

- Competing side reactions : The morpholinoethyl group may undergo undesired ring-opening; use of protecting groups (e.g., Boc) is recommended .

- Low yields : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of pyridinyl substituent) and reaction time (monitored via TLC) .

Q. How can spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- 1H/13C NMR : Confirm substituent integration and connectivity. For example:

- Pyridinyl protons : δ 8.5–9.0 ppm (aromatic H).

- Morpholinoethyl protons : δ 2.4–3.2 ppm (N-CH2) .

- FTIR : Key peaks include:

- C=O stretch : ~1700 cm⁻¹ (pyrrolone and benzoyl groups).

- O-H stretch : ~3200 cm⁻¹ (hydroxyl group) .

- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ = 465.18 g/mol) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent variation : Replace ethoxybenzoyl with halogenated (e.g., 4-fluorobenzoyl) or electron-donating groups (e.g., methoxy) to modulate electronic effects .

- Morpholinoethyl modification : Compare with piperidinyl or dimethylaminoethyl groups to assess steric/electronic impacts on target binding .

- Biological assays : Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC50 determination) to quantify activity changes .

Q. Example SAR Data :

| Derivative | Substituent | IC50 (nM) | Reference |

|---|---|---|---|

| A | 4-Ethoxybenzoyl | 120 ± 15 | |

| B | 4-Fluorobenzoyl | 85 ± 10 |

Q. What computational strategies predict reactivity or binding modes?

Methodological Answer:

- DFT calculations : Model bond dissociation energies (BDEs) for the hydroxy group to predict oxidation susceptibility .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Key residues (e.g., Lys45, Asp164) may form hydrogen bonds with the morpholinoethyl group .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Q. Table: Computational Parameters

| Parameter | Value | Reference |

|---|---|---|

| DFT (B3LYP) | Basis set: 6-31G(d), Solvent: PCM (water) | |

| Docking | Grid box: 25 ų, Exhaustiveness: 100 |

Q. How do reaction conditions influence degradation pathways?

Methodological Answer:

- pH-dependent stability : Use HPLC to monitor degradation in buffers (pH 1–13). The hydroxy group is prone to oxidation at pH > 10 .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, suggesting storage at ≤ –20°C .

- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) reveals photodegradation; use amber vials for storage .

Q. What strategies resolve contradictory bioactivity data across studies?

Methodological Answer:

- Control experiments : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC ≥ 95%) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

- Orthogonal assays : Confirm activity in cell-free (e.g., SPR) and cell-based (e.g., proliferation) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.